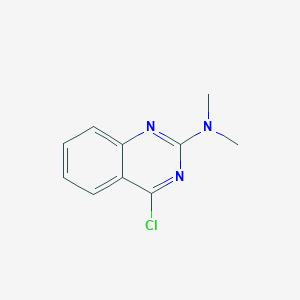
2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate is a chemical compound with the molecular formula C16H14ClNO4S and a molecular weight of 351.8 g/mol . It is known for its unique structure, which includes a quinolinium core substituted with a chloro group and a methylphenyl group . This compound is used in various research and industrial applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate typically involves the reaction of 2-chloroquinoline with 4-methylphenylamine in the presence of sulfuric acid . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-chloroquinoline and 4-methylphenylamine.
Reaction Conditions: Heating in the presence of sulfuric acid.
Product Formation: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Electrophilic Aromatic Substitution: The quinolinium core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound .
科学的研究の応用
2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 2-Chloro-3-(4-methylphenyl)quinolinium hydrogen sulfate.
4-Methylphenylamine: Another precursor used in the synthesis.
Quinolinium Derivatives: Compounds with similar quinolinium cores but different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methylphenyl group on the quinolinium core differentiates it from other quinolinium derivatives .
特性
分子式 |
C16H14ClNO4S |
|---|---|
分子量 |
351.8 g/mol |
IUPAC名 |
2-chloro-3-(4-methylphenyl)quinolin-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C16H12ClN.H2O4S/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17;1-5(2,3)4/h2-10H,1H3;(H2,1,2,3,4) |
InChIキー |
WHZNHBGOUJQGFM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3[NH+]=C2Cl.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


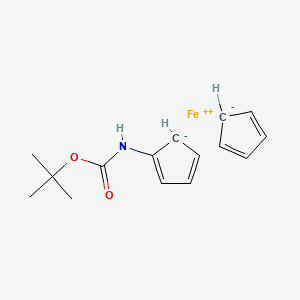
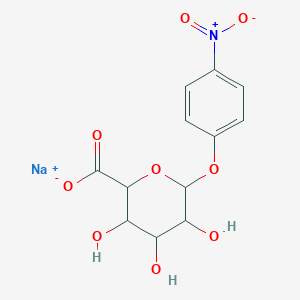

![Potassium 2-(6-aminopurin-9-yl)-5-({[hydrogen phosphonatooxy(hydroxy)phosphoryl]oxy}methyl)oxolane-3,4-diol](/img/structure/B12511190.png)
![3-[2-(Methoxyimino)ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B12511196.png)
![Methyl 3-[(4-methylbenzenesulfonyl)oxy]but-2-enoate](/img/structure/B12511200.png)
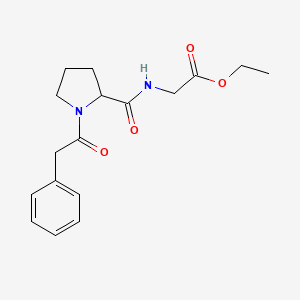

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511225.png)
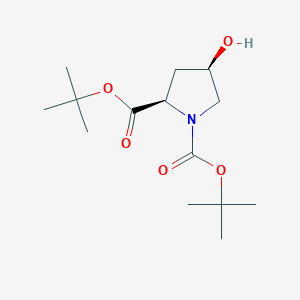
![6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12511234.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511261.png)

